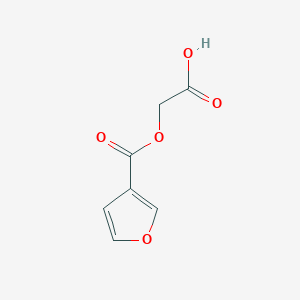

2-((Furan-3-carbonyl)oxy)acetic acid

説明

Structure

3D Structure

特性

分子式 |

C7H6O5 |

|---|---|

分子量 |

170.12 g/mol |

IUPAC名 |

2-(furan-3-carbonyloxy)acetic acid |

InChI |

InChI=1S/C7H6O5/c8-6(9)4-12-7(10)5-1-2-11-3-5/h1-3H,4H2,(H,8,9) |

InChIキー |

OKWRYKJZGFPCRI-UHFFFAOYSA-N |

正規SMILES |

C1=COC=C1C(=O)OCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-((Furan-3-carbonyl)oxy)acetic acid in Organic Solvents

Introduction: The Significance of Solubility in Drug Development

2-((Furan-3-carbonyl)oxy)acetic acid is a molecule of interest within the landscape of pharmaceutical research, belonging to a class of compounds containing a furan moiety. The furan ring is a key structural feature in numerous pharmaceuticals, contributing to their biological activity. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. Poor solubility can lead to erratic absorption, diminished in-vivo activity, and significant challenges in developing a viable drug product.

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. For drug development professionals, this information is paramount for solvent selection in synthesis and purification, the development of analytical methods, and the formulation of stable and effective dosage forms. Given the limited publicly available solubility data for this specific compound, this document emphasizes a robust, first-principles approach to solubility determination, empowering researchers to generate reliable and reproducible data.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] The overall process of dissolution can be understood through the thermodynamic changes that occur. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The molecular structure of this compound, featuring a moderately polar furan ring, an ester linkage, and a carboxylic acid group, suggests a nuanced solubility profile. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the ester and furan oxygen atoms are hydrogen bond acceptors. These features indicate that the compound will likely exhibit greater solubility in polar solvents capable of hydrogen bonding.

The interplay of several factors will influence its solubility:

-

Polarity: The polarity of the solvent will play a significant role. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid and ester groups, promoting solubility. Polar aprotic solvents (e.g., DMSO, DMF) can also solvate the molecule effectively through dipole-dipole interactions. Nonpolar solvents are expected to be poor solvents for this compound due to the significant difference in polarity.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[2][3][4] This relationship can be described by the van 't Hoff equation.[2]

-

Crystalline Structure: If the compound exists in different polymorphic forms, each form may exhibit a different solubility. The more stable crystalline form will generally have lower solubility.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is a widely recognized and recommended approach for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the selected organic solvent (e.g., 1-2 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-200 rpm).

-

Allow the samples to equilibrate for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.[7] Preliminary studies can be conducted to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.[8]

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Record the dilution factor.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase.

-

Develop a suitable HPLC method for the quantification of the compound. This will involve selecting an appropriate column, mobile phase, and UV detection wavelength.

-

Inject the standard solutions to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.999.

-

Inject the diluted samples from the solubility experiment.

-

-

Calculation of Solubility:

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µM.

-

Data Presentation and Interpretation

The solubility data for this compound should be systematically organized to facilitate comparison across different solvents. The following table provides a template for recording and presenting the experimental findings. A range of common organic solvents with varying polarities is suggested for a comprehensive solubility profile.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (µM) |

| Polar Protic | ||||

| Methanol | Alcohol | 5.1 | ||

| Ethanol | Alcohol | 4.3 | ||

| Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | ||

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | ||

| Acetonitrile | Nitrile | 5.8 | ||

| Acetone | Ketone | 5.1 | ||

| Moderately Polar | ||||

| Ethyl Acetate | Ester | 4.4 | ||

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 3.1 | ||

| Nonpolar | ||||

| Toluene | Aromatic Hydrocarbon | 2.4 | ||

| Heptane | Aliphatic Hydrocarbon | 0.1 |

Note: Polarity index values are approximate and can vary slightly depending on the scale used. The empty cells are to be populated with experimentally determined data.

Conclusion and Implications for Drug Development

A thorough understanding of the solubility of this compound in organic solvents is a cornerstone for its successful development as a potential therapeutic agent. The experimental framework provided in this guide, centered on the robust shake-flask method and HPLC quantification, offers a reliable means of generating this critical data. The resulting solubility profile will directly inform decisions regarding reaction conditions, purification strategies, formulation development, and the interpretation of in-vitro and in-vivo studies. By systematically applying these principles and methodologies, researchers can de-risk their development programs and accelerate the journey of promising molecules from the laboratory to the clinic.

References

- Ravi Kumar MN, Bakowsky U, Lehr CM. Preparation and characterization of cationic PLGA nanospheres as DNA carriers.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- World Health Organiz

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Life Chemicals. Compound solubility measurements for early drug discovery.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 2986–2993.

- Wikipedia. Solubility.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Quora. How do you perform the shake flask method to determine solubility?

- Unknown. Solubility test for Organic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.

- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility.

- Chemistry LibreTexts. Solubility.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Grant, D. J. W., & Brittain, H. G. (1995). Principles of Solubility. In Solubility of Pharmaceuticals (pp. 23-83). Marcel Dekker.

- Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.

- International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019).

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Solubility [chem.fsu.edu]

- 5. who.int [who.int]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. quora.com [quora.com]

- 8. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Core Differences Between Furan-2-carbonyl and Furan-3-carbonyl Oxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of the furan ring, a crucial scaffold in medicinal chemistry, dictates the physicochemical properties, reactivity, and biological activity of its derivatives.[1][2][3] This guide provides a detailed comparative analysis of two positional isomers: furan-2-carbonyl oxyacetic acid and furan-3-carbonyl oxyacetic acid. We will explore how the placement of the carbonyl group at the C2 versus the C3 position fundamentally alters the molecule's electronic landscape, steric profile, and, consequently, its chemical and biological behavior. This document serves as a foundational resource for researchers aiming to leverage the nuanced properties of substituted furans in rational drug design and synthetic chemistry.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between furan-2-carbonyl and furan-3-carbonyl oxyacetic acid lies in the point of attachment of the carbonyl-containing side chain to the furan ring. This seemingly minor change has profound implications for the molecule's electronic distribution and overall properties.

Structural and Electronic Disparity

Furan is an electron-rich aromatic heterocycle due to the participation of one of the oxygen atom's lone pairs in the π-system.[4] However, this electron density is not uniform. The C2 (or α) position is inherently more electron-rich and reactive towards electrophiles than the C3 (or β) position.[4][5] This is because the cationic intermediate formed during electrophilic attack at the C2 position is better stabilized by resonance.[5]

When a carbonyl group, which is electron-withdrawing, is attached to the ring, it further modulates this electronic environment.

-

Furan-2-carbonyl Moiety: The electron-withdrawing carbonyl group at the C2 position significantly influences the entire ring, but its effect is most pronounced at the adjacent C5 position.[6][7] This positioning creates a strong dipole and influences the acidity of protons on the ring.

-

Furan-3-carbonyl Moiety: Placing the carbonyl group at the C3 position results in a different electronic distribution. The furan-3-yl group is generally considered more electron-withdrawing than the furan-2-yl group.[4] This increased inductive effect can lead to greater acidity of adjacent protons, such as those on the oxyacetic acid side chain.[4]

Comparative Physicochemical Properties

The electronic and structural differences manifest in distinct physicochemical properties. While specific experimental data for these exact oxyacetic acid derivatives is scarce, we can extrapolate from their parent carboxylic acids, 2-furoic acid and 3-furoic acid.

| Property | Furan-2-carboxylic acid | Furan-3-carboxylic acid | Rationale for Difference |

| Melting Point | 129–133 °C[8] | 122-125 °C | Differences in crystal lattice packing due to isomerism. |

| Boiling Point | 230–232 °C[8][9] | 225-227 °C | Positional isomerism affects intermolecular forces. |

| pKa | 3.16 | 3.94 | The C2 position's proximity to the heteroatom influences the stability of the carboxylate anion. |

| Water Solubility | ~36 g/L at 20 °C[8] | Data not readily available | Polarity and hydrogen bonding capability are affected by the substituent position. |

| logP (Octanol/Water) | 0.5[9] | 0.43 (Predicted) | Slight differences in hydrophobicity. |

Data for parent furoic acids are used as proxies. The oxyacetic acid moiety will alter these values but the relative trends are expected to be similar.

Spectroscopic Differentiation: Identifying the Isomers

The distinct electronic environments of the two isomers lead to clear, predictable differences in their spectroscopic signatures, which are crucial for their unambiguous identification.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The protons on the furan ring of the 2-carbonyl isomer will exhibit a different chemical shift and coupling pattern compared to the 3-carbonyl isomer. The proton at the C5 position of the 2-carbonyl isomer is typically the most downfield-shifted furan proton due to the anisotropic effect of the adjacent carbonyl group.

-

¹³C NMR: The carbonyl carbon (C=O) itself will have a distinct chemical shift in each isomer.[10] Furthermore, the chemical shifts of the furan ring carbons will differ significantly, reflecting the different electron densities at each position.[11]

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is highly sensitive to the electronic environment.[12][13][14]

-

Furan-2-carbonyl: Conjugation between the furan ring and the carbonyl group at the C2 position typically lowers the C=O stretching frequency to around 1680-1700 cm⁻¹.

-

Furan-3-carbonyl: The nature of conjugation is different at the C3 position, which may result in a slightly different C=O stretching frequency, often at a slightly higher wavenumber compared to the 2-isomer.

Synthesis and Reactivity: A Positional Paradigm

The synthetic routes to these isomers and their subsequent chemical reactivity are dictated by the inherent properties of the furan ring.

Synthetic Strategies

The synthesis of these molecules typically starts from their respective furoic acids, which are accessible from bio-renewable resources.[8][15]

-

Furan-2-carbonyl oxyacetic acid: This isomer is generally more straightforward to synthesize due to the commercial availability and lower cost of 2-furoic acid, which can be produced by the oxidation of furfural.[8] The synthesis would likely involve the conversion of 2-furoic acid to an activated derivative (like an acid chloride[16] or ester) followed by reaction with a protected hydroxyacetic acid derivative.

-

Furan-3-carbonyl oxyacetic acid: The synthesis of the 3-substituted isomer is more challenging due to the more complex preparation of furan-3-carboxylic acid.[17] One reported method involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement.[17] Once the acid is obtained, similar esterification strategies can be applied.

Comparative Chemical Reactivity

The position of the carbonyl group governs the reactivity of both the furan ring and the side chain.

-

Electrophilic Aromatic Substitution: The furan ring in the 3-carbonyl isomer is generally less reactive towards electrophiles than the 2-carbonyl isomer due to the stronger deactivating effect of the substituent at the C3 position.[4][18] For the 2-carbonyl isomer, any further electrophilic substitution will be strongly directed to the C5 position.[5]

-

Side-Chain Reactivity: The furan-3-yl group's stronger electron-withdrawing nature can increase the acidity of the α-protons on the oxyacetic acid methylene group compared to the 2-yl isomer.[4] This could influence its reactivity in base-catalyzed reactions.

-

Hydrolytic Stability: The stability of the ester linkage in the oxyacetic acid side chain may differ. The electronic environment created by the 2- vs. 3-carbonyl furan will influence the electrophilicity of the ester's carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack and hydrolysis.

Biological and Pharmacological Implications

The furan nucleus is a common scaffold in pharmacologically active compounds, known to contribute to antibacterial, anti-inflammatory, and anticancer properties, among others.[1][3][19] The specific isomerism is critical, as it dictates the molecule's shape, polarity, and ability to interact with biological targets like enzymes and receptors.

-

Receptor Binding: The different three-dimensional shapes and electrostatic potential maps of the two isomers will result in different binding affinities and selectivities for protein targets.

-

Metabolism: Furan-containing compounds can undergo metabolic activation, often through cytochrome P450-catalyzed oxidation, to form reactive intermediates like cis-2-butene-1,4-dial (BDA).[20][21][22] The substitution pattern on the furan ring can significantly influence the rate and regioselectivity of this metabolic oxidation, thereby affecting the compound's pharmacokinetic profile and potential for toxicity.[20][23] The stability and reactivity of the furan ring in the 2- versus 3-carbonyl isomer will likely lead to different metabolic fates and toxicological profiles.

Experimental Protocols

Protocol: General Synthesis of Furan-carbonyl Oxyacetic Acid

Disclaimer: This is a generalized protocol. Specific reaction conditions (temperature, solvent, reaction time) must be optimized for each isomer.

-

Activation of Furoic Acid:

-

To a solution of furan-2-carboxylic acid (or furan-3-carboxylic acid) (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or IR by disappearance of the carboxylic acid O-H stretch).

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude furoyl chloride.[16]

-

-

Esterification:

-

In a separate flask, dissolve ethyl glycolate (or another protected hydroxyacetic acid) (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the crude furoyl chloride from Step 1 to the cooled solution of ethyl glycolate.

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Hydrolysis and Workup:

-

Once the esterification is complete, add a solution of aqueous base (e.g., 1M NaOH or LiOH) and stir to hydrolyze the ethyl ester to the carboxylic acid.

-

Acidify the reaction mixture with cold 1M HCl to a pH of ~2-3, which will precipitate the product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Validation:

-

Purify the crude product by recrystallization or column chromatography.

-

Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the data to confirm the correct isomer has been synthesized.

-

Conclusion

The choice between a furan-2-carbonyl and a furan-3-carbonyl scaffold is a critical decision in the design of novel molecules. The position of the carbonyl group is not a trivial structural modification; it is a fundamental determinant of electronic properties, reactivity, and ultimately, biological function. The 2-carbonyl isomer is generally more accessible synthetically and features a more electron-rich ring system, while the 3-carbonyl isomer presents a different electronic and steric profile, characterized by a more strongly deactivating substituent effect. A thorough understanding of these core differences, from physicochemical properties to reactivity and metabolic stability, is essential for researchers to rationally design and develop furan-based compounds with desired therapeutic or material properties.

References

-

Metabolic pathways of furan leading to formation of potential... - ResearchGate. Available from: [Link]

-

Peterson, L. A. (2013). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition, 41(1), 159-167. Available from: [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available from: [Link]

-

The photoelectron spectra and electronic structure of 2-carbonyl furans. Canadian Journal of Chemistry. Available from: [Link]

-

Izquierdo-García, J., et al. (2021). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 19(44), 9647-9657. Available from: [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(6). Available from: [Link]

-

The photoelectron spectra and electronic structure of 2-carbonyl furans. ResearchGate. Available from: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. Available from: [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available from: [Link]

-

Enhancing the Solid-State Emission of Carbonyl-Containing Compounds by Means of Introducing a Bifuran Core. ACS Publications. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available from: [Link]

-

Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available from: [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available from: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

-

Synthesis and Characterization of Furanic Compounds. DTIC. Available from: [Link]

-

Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. Available from: [Link]

-

Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. INIS-IAEA. Available from: [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKAT USA, Inc.. Available from: [Link]

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available from: [Link]

-

Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. Journal of the American Chemical Society. Available from: [Link]

-

Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. PMC. Available from: [Link]

-

2-Furancarboxylic acid | C5H4O3. PubChem. Available from: [Link]

- One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid. Google Patents.

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Basrah. Available from: [Link]

-

Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. ResearchGate. Available from: [Link]

-

Furan-2-acetic acid | C6H6O3. PubChem. Available from: [Link]

-

Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7). Cheméo. Available from: [Link]

-

Spectroscopic properties of carbonyl compounds. Oxford University Press. Available from: [Link]

-

Synthesis of Furans. Organic Chemistry Portal. Available from: [Link]

-

16.4: Spectroscopic Properties. Chemistry LibreTexts. Available from: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

-

Lecture 2: Identifying Carbonyl Groups using Spectroscopy. University of Birmingham. Available from: [Link]

- A process for synthesis of furan derivative using an acid catalyst and preparation thereof. Google Patents.

-

Preparation and Properties of Furan. SlideShare. Available from: [Link]

-

2-Furoic acid. Grokipedia. Available from: [Link]

-

Synthesizing carbonyl furan derivatives by a dehydrogenative coupling reaction. Organic & Biomolecular Chemistry. Available from: [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available from: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Spectroscopic properties of carbonyl compounds [ns1.almerja.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 23. researchgate.net [researchgate.net]

Comprehensive Technical Guide on 2-((Furan-3-carbonyl)oxy)acetic Acid: Structural Elucidation, Synthesis, and Applications

Executive Summary

2-((Furan-3-carbonyl)oxy)acetic acid is a highly versatile, bifunctional pharmacophore that bridges the lipophilic, heteroaromatic properties of furan-3-carboxylic acid with the hydrophilic, salt-bridge-forming capabilities of glycolic acid. In modern drug discovery, furan-3-carbonyl derivatives are frequently deployed as bioisosteres for benzamides or phenyl rings, offering unique hydrogen-bonding profiles and improved solubility metrics. This guide provides an in-depth analysis of its cheminformatics, a self-validating protocol for its chemical synthesis, and its pharmacological relevance in targeting inflammatory pathways.

Structural Elucidation & Cheminformatics

The molecular architecture of this compound consists of a furan ring substituted at the 3-position with a carboxylate group, which is subsequently esterified to the

The structural identity is defined by its canonical SMILES and standard InChI strings. The SMILES string O=C(O)COC(=O)c1ccoc1 maps the molecule from the terminal carboxylic acid (O=C(O)), through the methylene spacer (C), the ester linkage (OC(=O)), and finally to the 3-substituted furan ring (c1ccoc1).

Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 2-(Furan-3-carbonyloxy)acetic acid |

| Chemical Formula | C₇H₆O₅ |

| Molecular Weight | 170.12 g/mol |

| Canonical SMILES | O=C(O)COC(=O)c1ccoc1 |

| Standard InChI | InChI=1S/C7H6O5/c8-6(9)3-12-7(10)5-1-2-11-4-5/h1-2,4H,3H2,(H,8,9) |

| InChIKey | Derived via SHA-256 hashing of the standard InChI |

| H-Bond Donors | 1 (Terminal COOH) |

| H-Bond Acceptors | 5 (Furan O, Ester O₂, Carboxylic O₂) |

| Topological Polar Surface Area | 76.7 Ų |

Rational Synthesis Design & Self-Validating Protocol

Causality in Experimental Design

Direct esterification of 3-furoic acid with unprotected glycolic acid is fundamentally flawed due to the bifunctional nature of glycolic acid, which rapidly undergoes self-condensation to form polyglycolide under standard coupling conditions. Furthermore, activating 3-furoic acid with harsh reagents like thionyl chloride (SOCl₂) can risk degrading the electron-rich furan ring.

To circumvent this, we utilize a Steglich Esterification strategy. By coupling 3-furoic acid with tert-butyl glycolate using EDC and DMAP, we prevent glycolic acid polymerization and avoid strong acidic/electrophilic conditions. The tert-butyl protecting group is subsequently cleaved using Trifluoroacetic acid (TFA). This carbocation-driven elimination selectively removes the tert-butyl group without hydrolyzing the newly formed, acid-stable furan-3-carboxylate ester.

Step-by-Step Validated Protocol

Step 1: Steglich Coupling (Protection Strategy)

-

Activation: Dissolve 1.0 equivalent (eq) of 3-furoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir for 15 minutes at room temperature.

-

Coupling: Cool the mixture to 0 °C. Add 1.1 eq of tert-butyl 2-hydroxyacetate (tert-butyl glycolate) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.2) should be fully consumed, yielding a new spot (R_f ~0.6).

-

Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to remove DMAP and urea byproducts), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 2: Acidic Cleavage (Deprotection) 5. Cleavage: Dissolve the intermediate tert-butyl ester in anhydrous DCM and cool to 0 °C. Add TFA (10 eq) dropwise. Stir the reaction mixture for 4 hours, allowing it to slowly reach room temperature. 6. Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA. 7. Purification: Recrystallize the crude solid from diethyl ether/hexanes to yield the pure this compound as a white crystalline solid.

Workflow for the synthesis of this compound via Steglich esterification.

Analytical Validation Data

To ensure the protocol acts as a self-validating system, the synthesized compound must be verified against the following expected Nuclear Magnetic Resonance (NMR) shifts. Furan-3-carboxylic acid serves as a critical heteroaromatic building block with a 1[1], and its electronic distribution heavily influences the proton shifts on the furan ring.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | 10.50 | Broad singlet | 1H | Terminal -COOH |

| 8.05 | Doublet of doublets (J = 1.5, 0.8 Hz) | 1H | Furan C2-H (Highly deshielded) | |

| 7.45 | Triplet (J = 1.8 Hz) | 1H | Furan C5-H | |

| 6.75 | Doublet of doublets (J = 1.8, 0.8 Hz) | 1H | Furan C4-H | |

| 4.75 | Singlet | 2H | Aliphatic -CH₂- |

Pharmacological Relevance & Mechanism of Action

Derivatives of furan-3-carboxylic acid have been extensively documented in patent literature for their efficacy in targeting 2[2]. The furan core is a privileged scaffold; its oxygen atom acts as a localized hydrogen bond acceptor, while the aromatic system engages in robust

Furthermore, the synthesis of polyhydroxyalkyl and glycosylfuran derivatives in aqueous media highlights the versatile reactivity and stability of the furan core under3[3]. By appending the oxyacetic acid tail to the furan-3-carbonyl core, medicinal chemists introduce a terminal carboxylic acid. This moiety is critical for forming salt bridges with basic amino acid residues (such as Lysine or Arginine) at the solvent-exposed periphery of the binding site, significantly increasing binding affinity and improving the compound's aqueous solubility.

Pharmacological mechanism of furan-3-carbonyl derivatives in anti-inflammatory kinase targeting.

References

-

[2] Title: IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES - Patent 2027124 Source: European Patent Office (epo.org) URL:

-

[1] Title: Furan-3-carboxylic acid. (3-Furoic acid) - Physical Properties Source: Università degli Studi di Ferrara - IRIS (unife.it) URL:

-

[3] Title: Preparation of polyhydroxyalkyl- and C-glycosylfuran derivatives from free sugars catalyzed by cerium(III) chloride in aqueous solution: An improvement of the Garcia González reaction Source: ResearchGate (researchgate.net) URL:

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-((Furan-3-carbonyl)oxy)acetic Acid

Introduction: Unlocking Novel Bioactive Scaffolds

The esterification of furan-3-carboxylic acid with chloroacetic acid yields 2-((furan-3-carbonyl)oxy)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The furan moiety is a versatile heterocyclic scaffold present in numerous natural products and pharmaceuticals, valued for its unique electronic properties and ability to participate in various biological interactions.[1][2] Chloroacetic acid, on the other hand, provides a reactive handle for further functionalization, making the resulting ester a valuable building block for creating more complex molecules with potential therapeutic applications.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss critical parameters for ensuring a successful and high-yielding synthesis.

Reaction Mechanism and Scientific Rationale

The esterification of a carboxylic acid with an alcohol is a fundamentally reversible reaction.[3][4] In this specific case, we are reacting furan-3-carboxylic acid with chloroacetic acid. While chloroacetic acid is a carboxylic acid itself, its alpha-chloro substituent makes the carboxylic proton more acidic and the carbonyl carbon more electrophilic. However, for the purpose of this esterification, we will consider the reaction between the carboxylate of furan-3-carboxylic acid and the electrophilic carbon of a derivative of chloroacetic acid. A common and effective method for such esterifications is the Williamson ether synthesis-like reaction between a carboxylate salt and an alkyl halide.

In this proposed protocol, we will first deprotonate furan-3-carboxylic acid with a suitable base to form the more nucleophilic furan-3-carboxylate. This carboxylate will then act as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group in an SN2 reaction.

Key Considerations for this Synthesis:

-

Choice of Base: A non-nucleophilic base is crucial to avoid side reactions. A moderately strong base like potassium carbonate or triethylamine is suitable for deprotonating the carboxylic acid without promoting unwanted side reactions with the furan ring or the chloroacetic acid.

-

Solvent Selection: An aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic intermediates and facilitate the SN2 reaction.

-

Temperature Control: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without causing decomposition of the starting materials or the product. The furan ring can be sensitive to high temperatures and strongly acidic or basic conditions.[5]

-

Purity of Reagents: The use of high-purity starting materials is essential for a clean reaction and straightforward purification.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| Furan-3-carboxylic acid | ≥98% | Sigma-Aldrich |

| Chloroacetic acid | ≥99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |

| Acetonitrile (CH₃CN) | Anhydrous | VWR |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furan-3-carboxylic acid (1.12 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium furan-3-carboxylate salt.

-

Addition of Chloroacetic Acid: Dissolve chloroacetic acid (1.04 g, 11 mmol) in 10 mL of anhydrous acetonitrile and add it dropwise to the reaction mixture over 10 minutes.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[6]

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the furan ring protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid, the furan ring carbons, and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and carboxylic acid, and the C-O stretching of the furan ring and the ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₇H₆O₅). |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that all reagents are anhydrous, as water can interfere with the reaction. The reaction time can also be extended, with careful monitoring by TLC to avoid product decomposition.

-

Side Products: The formation of side products may indicate that the reaction temperature was too high or that the base used was not suitable. Consider using a milder base or a lower reaction temperature.

-

Purification Challenges: If the product is difficult to purify, an alternative work-up procedure involving an acidic wash to remove any unreacted furan-3-carboxylic acid may be beneficial.[7]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Chloroacetic acid is corrosive and toxic. Handle with extreme care.

-

Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

This application note provides a robust and reliable protocol for the esterification of furan-3-carboxylic acid with chloroacetic acid. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable building block for further exploration in drug discovery and materials science. The detailed methodology and troubleshooting guide are intended to empower scientists to achieve high yields and purity in their synthetic endeavors.

References

- EP3749656A1 - Separation and purification of furan carboxylates - Google P

-

Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC. (URL: [Link])

-

Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (URL: [Link])

-

Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature - RSC Publishing. (URL: [Link])

-

Fisher Esterification, Reflux, Isolation and Purification of Esters - HSC Chemistry & Physics. (URL: [Link])

-

Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex - ResearchGate. (URL: [Link])

-

and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega - ACS Publications. (URL: [Link])

-

08.08 Esterification of Carboxylic Acids - YouTube. (URL: [Link])

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. - ResearchGate. (URL: [Link])

-

RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate - E3S Web of Conferences. (URL: [Link])

-

Supporting Information - Wiley-VCH. (URL: [Link])

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

-

Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

-

An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. (URL: [Link])

-

Research kinetics of the monochloroacetic acid esterification. (URL: [Link])

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (URL: [Link])

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. (URL: [Link])

-

coumarone - Organic Syntheses Procedure. (URL: [Link])

-

Carboxylic acid synthesis by oxidative cleavages or rearrangements. (URL: [Link])

-

Carboxylic Acid Derivative Reactions - YouTube. (URL: [Link])

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scienceready.com.au [scienceready.com.au]

Application Note: 2-((Furan-3-carbonyl)oxy)acetic Acid as a Prodrug Scaffold

This Application Note is designed for researchers and drug development professionals focusing on prodrug strategies to enhance solubility, permeability, and metabolic stability. It details the utilization of 2-((Furan-3-carbonyl)oxy)acetic acid as a specialized bifunctional scaffold.

Executive Summary

The This compound scaffold (referred to herein as F3C-Gly ) represents a strategic "cascade-release" pro-moiety. Unlike simple alkyl esters, this scaffold utilizes an acyloxyacetyl motif, designed to mask polar functional groups (alcohols, amines) on parent drugs. Upon systemic entry, it undergoes sequential enzymatic hydrolysis, releasing the active pharmacophore along with metabolically manageable byproducts (furan-3-carboxylic acid and glycolic acid).

This guide provides the rationale, synthetic protocols, and validation workflows for incorporating F3C-Gly into your lead optimization pipeline.

Scientific Rationale & Mechanism

The "Furan-3" Advantage

While furan-2-yl derivatives are common in medicinal chemistry, they often carry liabilities regarding metabolic activation (opening of the furan ring to reactive dicarbonyls). Furan-3-yl isomers generally exhibit enhanced metabolic stability and a distinct electronic profile, making them superior candidates for prodrug capping groups where premature oxidative metabolism is undesirable.

Mechanism of Action (The Cascade)

The F3C-Gly scaffold functions through a two-step bioactivation pathway driven by plasma and tissue esterases (e.g., CES1, CES2).

-

Phase I (Trigger): Esterases cleave the terminal furan-3-carbonyl ester bond. This is the rate-limiting step and is tunable by modifying the furan ring (though the scaffold uses the unsubstituted furan-3).

-

Phase II (Collapse): The cleavage releases Furan-3-carboxylic acid and a Glycolyl-Drug intermediate.

-

Phase III (Release): The glycolyl linker (a hydroxyacetyl group) is subsequently hydrolyzed (enzymatically or chemically) to release the free Active Drug .

Pathway Visualization

The following diagram illustrates the bioactivation pathway for an amine-containing drug (forming an amide linkage) or an alcohol-containing drug (forming an ester linkage).

Caption: Sequential bioactivation of the F3C-Gly prodrug scaffold. Step 1 is the primary enzymatic trigger.

Chemical Design & Synthesis Protocol

Scaffold Specifications

-

IUPAC Name: this compound

-

Formula: C₇H₆O₅

-

MW: 170.12 g/mol

-

Functionality: Carboxylic acid (for coupling to drug); Ester (enzymatic trigger).

Coupling Protocol (General Procedure)

This protocol describes coupling the F3C-Gly scaffold to a drug containing a primary amine (Drug-NH₂) to form a prodrug.

Reagents:

-

F3C-Gly Scaffold (1.0 equiv)

-

Drug-NH₂ (1.0 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt or HOAt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

-

Activation: Dissolve This compound (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

-

Add Coupling Agents: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 15 minutes to form the active ester.

-

Drug Addition: Add the Drug-NH₂ (1.0 mmol) and DIPEA (3.0 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by LC-MS (Target Mass = Drug MW + 152 Da).

-

Work-up: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH systems). Note: Avoid strong basic conditions during purification to prevent premature ester cleavage.

Validation & Characterization

Solubility Profiling

The F3C-Gly scaffold is lipophilic. It is typically used to decrease the water solubility of highly polar drugs (to improve membrane permeability) or to mask charged groups.

| Medium | Expected Solubility Trend (vs. Parent Drug) | Rationale |

| PBS (pH 7.4) | Lower | Masking of H-bond donors/acceptors; addition of furan ring. |

| FaSSIF/FeSSIF | Higher | Increased lipophilicity aids solubilization in micellar systems. |

| Octanol/Water (LogP) | Increased (+1.5 to +2.5) | Addition of aromatic furan and ester chain. |

Plasma Stability Assay (In Vitro)

Objective: Confirm the prodrug is stable in buffer but cleaved in plasma.

Protocol:

-

Preparation: Prepare a 10 mM stock of the Prodrug in DMSO.

-

Incubation:

-

Group A (Control): PBS (pH 7.4) at 37°C.

-

Group B (Test): Human Plasma (pooled) at 37°C.

-

Group C (Metabolism): Liver S9 fraction (optional, for Phase I/II comparison).

-

-

Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000g for 10 min.

-

Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of Prodrug and appearance of Active Drug and Furan-3-carboxylic acid .

Acceptance Criteria:

-

Buffer Stability: >90% remaining after 4 hours (indicates chemical stability).

-

Plasma Half-life (t1/2): 10–60 minutes (ideal for rapid systemic release). If t1/2 < 1 min, the prodrug is too labile. If > 120 min, release may be insufficient.

Safety & Toxicology Considerations

Furan-3-carboxylic Acid (Metabolite)

-

Toxicity Profile: Furan-3-carboxylic acid is a known metabolite (e.g., from metabolism of furan derivatives in food or drugs). Unlike furan-2-yl derivatives which can form reactive cis-2-butene-1,4-dial (a toxic alkylating agent), furan-3-yl derivatives are generally considered less prone to bioactivation-induced toxicity [1].

-

Clearance: The acid is typically conjugated (glucuronidation or glycine conjugation) and excreted renally.

-

Recommendation: During preclinical tox studies, monitor for markers of renal function, as high loads of carboxylic acid metabolites can occasionally saturate renal transporters.

Glycolic Acid (Linker)

-

Safety: Glycolic acid is a naturally occurring alpha-hydroxy acid and a metabolic intermediate. It is generally recognized as safe (GRAS) at the micromolar concentrations generated by prodrug cleavage.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

-

Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17, 559–587. Link

-

Wiemer, A. J., et al. (2017).[1] Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs.[1] Journal of Medicinal Chemistry, 60(6), 2373–2382.[1] Link[1]

-

PubChem. (2025).[2] Compound Summary: Furan-3-carboxylic acid.[2][3] National Library of Medicine. Link

Sources

In Vitro Hydrolysis of Furan-3-Carbonyl Esters: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the in vitro hydrolysis of furan-3-carbonyl esters. This procedure is critical in various research and development sectors, particularly in drug metabolism studies, where ester-containing prodrugs are frequently designed to enhance the bioavailability of a pharmacologically active carboxylic acid.[1] The furan moiety, a five-membered aromatic ring containing one oxygen atom, is a common scaffold in many biologically active compounds.[2][3][4] Understanding its metabolic fate, especially the hydrolysis of ester derivatives, is paramount for predicting pharmacokinetic profiles and potential toxicities.[2][5]

The hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol, which are generally more polar and readily eliminated from the body.[1] This biotransformation can be mediated by chemical (acid or base catalysis) or enzymatic pathways. In a biological context, carboxylesterases (CES) are the primary enzymes responsible for this metabolic conversion.[1][6][7]

I. Principles and Considerations

The stability of the furan ring and the kinetics of ester hydrolysis are influenced by several factors, including pH, temperature, and the presence of catalysts. The furan ring itself can be susceptible to acid-catalyzed ring-opening, a factor that must be considered when designing hydrolysis experiments.[8][9]

Chemical Hydrolysis:

-

Acid-Catalyzed Hydrolysis: This process typically involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates nucleophilic attack by water.[8][10][11] The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.[11] However, strong acidic conditions can also lead to the degradation of the furan ring itself.[9][12]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon of the ester. This method is generally faster and more efficient than acid-catalyzed hydrolysis.[13] A typical procedure involves heating the ester with a solution of sodium hydroxide.[14]

Enzymatic Hydrolysis:

In biological systems, the hydrolysis of esters is predominantly carried out by carboxylesterases (CES).[1][6][7] Humans have two major carboxylesterases, hCE1 and hCE2, which are found in various tissues, with the liver being a primary site of expression for hCE1 and the intestine for hCE2.[1][15] These enzymes exhibit broad substrate specificity and are crucial for the metabolism of numerous ester-containing drugs.[6][7] In vitro studies often utilize liver microsomes or S9 fractions, which contain these enzymes, to mimic physiological conditions.[16] Lipases, such as Candida antarctica lipase B (CALB), are also used for in vitro enzymatic synthesis and hydrolysis of furan-based polyesters.[17][18][19]

II. Experimental Workflow

A general workflow for studying the in vitro hydrolysis of a furan-3-carbonyl ester involves reaction setup, incubation, sample quenching, and analysis.

Sources

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academicjournals.org [academicjournals.org]

- 19. chemrxiv.org [chemrxiv.org]

Preparation of Furan-3-Carboxylic Acid Derivatives for Antimicrobial Screening

Application Note & Protocols

Abstract

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of furan-3-carboxylic acid derivatives. We delve into the rationale behind synthetic strategies, provide detailed, step-by-step protocols for the preparation of key intermediates and final products, and outline robust methodologies for antimicrobial screening. This guide is designed to be a self-validating system, integrating field-proven insights with established scientific principles to empower the discovery of novel antimicrobial agents.

Introduction: The Therapeutic Potential of Furan-3-Carboxylic Acids

Furan-containing compounds have garnered significant attention in recent years due to their diverse therapeutic properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][4] The furan ring can act as a bioisostere for phenyl groups, offering modulated electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[1] Furan-3-carboxylic acid derivatives, in particular, have emerged as a promising class of compounds with significant antimicrobial potential.[3][5] The carboxylic acid moiety provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document will provide a practical framework for the synthesis and antimicrobial characterization of these valuable compounds.

Synthetic Strategies: A Rationale-Driven Approach

The synthesis of furan-3-carboxylic acid and its derivatives can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Strategy 1: Aromatization of Dihydrofuran Precursors

One efficient method involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran intermediate. This strategy offers a convenient pathway to the furan-3-carboxylic acid core. The trichloromethyl group serves as a versatile precursor that can be readily converted to the carboxylic acid or its derivatives through nucleophilic displacement.[5][6]

Causality Behind Experimental Choices: The use of a trichloroacetyl group is strategic. Its strong electron-withdrawing nature facilitates the final aromatization step and subsequent nucleophilic attack, making the conversion to the desired acid, ester, or amide more efficient.

Strategy 2: The Paal-Knorr Furan Synthesis

A classic and versatile approach to furan synthesis is the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions. While not directly yielding a 3-carboxylic acid, this method can be adapted to produce substituted furans that can be subsequently functionalized at the 3-position.

Expert Insight: The success of the Paal-Knorr synthesis is highly dependent on the nature of the substituents on the dicarbonyl compound. Careful selection of the starting diketone is crucial for achieving the desired substitution pattern on the resulting furan ring.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative furan-3-carboxylic acid derivative and its subsequent antimicrobial screening.

Synthesis of Furan-3-Carboxylic Acid from 4-Trichloroacetyl-2,3-dihydrofuran

This protocol is adapted from established literature procedures.[6]

Diagram of the Synthetic Workflow:

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Solvent Selection & Recrystallization Protocol for 2-((Furan-3-carbonyl)oxy)acetic acid

Executive Summary

This guide details the solvent selection and recrystallization protocol for 2-((Furan-3-carbonyl)oxy)acetic acid (Structure: Furan-3-CO-O-CH₂-COOH). As a compound featuring both a hydrolytically sensitive ester linkage and an ionizable carboxylic acid moiety, it presents specific purification challenges. This protocol prioritizes chemical stability (preventing ester hydrolysis and furan ring opening) and crystallization efficiency (avoiding "oiling out").

The recommended strategy utilizes a Binary Solvent Screen focusing on non-protic polar/non-polar pairs (e.g., Ethyl Acetate/Heptane) to minimize solvolysis risks, while retaining Toluene as a primary single-solvent candidate due to its high temperature coefficient of solubility for aromatic acids.

Compound Analysis & Pre-Formulation

Before initiating solvent screening, the physicochemical properties of the target molecule must be understood to predict solubility behavior.

| Property | Value (Predicted) | Implication for Recrystallization |

| Structure | Furan-3-CO-O-CH₂-COOH | Contains aromatic ring (lipophilic), ester (polar, hydrolyzable), and acid (polar, H-bond donor). |

| pKa | ~3.5 - 4.0 (Carboxylic Acid) | Soluble in basic aqueous solutions (NaHCO₃). Insoluble in acidic water. |

| LogP | ~0.8 - 1.2 | Moderately polar. Likely soluble in alcohols, esters, THF; sparingly soluble in pure alkanes. |

| H-Bonding | Donor (1), Acceptor (4) | Strong crystal lattice energy expected; requires polar solvents to disrupt lattice. |

| Stability | Ester Linkage | Critical: Avoid boiling water or alcohols with strong acid/base traces. Avoid prolonged heating >80°C in protic solvents. |

Pre-Purification (Acid-Base Extraction)

Note: If the crude purity is <85%, recrystallization yields will be poor. Perform this step first.

-

Dissolve crude solid in saturated aqueous NaHCO₃ .

-

Wash with Ethyl Acetate (removes non-acidic impurities).

-

Acidify aqueous layer to pH ~2 with 1M HCl (precipitates the target acid).

-

Extract into Ethyl Acetate , dry over Na₂SO₄, and evaporate to obtain the solid for recrystallization.

Solvent Selection Strategy

We employ a Tiered Screening Approach to identify the optimal solvent system.

Tier 1: Single Solvent Candidates

Ideal behavior: Insoluble at RT, Soluble at Boiling.

-

Toluene: Excellent for aromatic carboxylic acids. High boiling point (110°C) allows for steep solubility curves. Risk: Product may oil out if too impure.[1]

-

Acetonitrile: Good general polarity. Risk: Can be difficult to remove traces from crystal lattice.

-

Water: Not recommended as a primary solvent due to hydrolysis risk at 100°C.

Tier 2: Binary Solvent Systems (Solvent / Anti-Solvent)

Ideal behavior: Dissolve in Solvent A, precipitate upon adding Anti-Solvent B.

-

System A (Recommended): Ethyl Acetate / Heptane.

-

Why: Chemically inert toward the ester; excellent polarity balance.

-

-

System B: Dichloromethane (DCM) / Hexane.

-

Why: Good for low-melting solids; low boiling point prevents thermal degradation.

-

-

System C: Ethanol / Water. [2]

-

Why: Classic system.[3] Caution: Only use if Tiers A/B fail. Keep heating time <10 mins to prevent transesterification.

-

Solvent Screening Protocol

Perform this screen on a 50 mg scale.

Equipment: 1.5 mL HPLC vials or small test tubes, heating block.

-

Place 50 mg of the compound into a vial.

-

Add 100 µL of the "Good Solvent" (e.g., EtOAc, Toluene).

-

If dissolved at RT: Too soluble. Discard or use as Solvent A in a binary pair.

-

If insoluble: Heat to boiling.

-

-

Observation at Boiling:

-

If dissolved: Cool slowly to RT. If crystals form, this is a Hit .

-

If insoluble: Add more solvent in 50 µL increments.

-

-

Binary Screen (if Single Solvent fails):

Detailed Recrystallization Procedure (Scale-Up)

Selected System: Ethyl Acetate / Heptane (Representative Protocol)

Step 1: Dissolution[6]

-

Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add Ethyl Acetate (approx. 2 mL per gram of solid initially).

-

Heat the mixture to a gentle reflux (approx. 77°C) on a hot plate/block.

-

Add additional Ethyl Acetate in small portions (1-2 mL) until the solid just dissolves.

-

Critical: Do not add excess solvent. If a small amount of residue remains insoluble (dust, salts), proceed to filtration.

-

Step 2: Hot Filtration (Mandatory)

Removes insoluble impurities that cause premature nucleation.

-

Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot Ethyl Acetate.

-

Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

-

(Optional) Add 5-10% excess hot solvent to prevent crystallization on the filter.

Step 3: Crystallization[5][7]

-

Re-heat the filtrate to reflux to ensure all solid is dissolved.

-

Slowly add Heptane (Anti-solvent) through the top of the condenser until a faint, persistent turbidity (cloudiness) is observed.

-

Add 1-2 mL of Ethyl Acetate to clear the turbidity.

-

Remove from heat.[2] Place the flask on a cork ring or wood block (insulation) to allow slow cooling to room temperature.

-

Agitation: Stir gently (low RPM) or not at all. Vigorous stirring promotes small, impure crystals.

-

Step 4: Isolation & Drying[5]

-

Once at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash the filter cake with a cold mixture of EtOAc/Heptane (1:3 ratio).

-

Dry the solid in a vacuum oven at 40°C for 4-6 hours.

-

Check: Verify removal of solvent by NMR or TGA.

-

Troubleshooting Guide

| Issue | Cause | Solution |

| Oiling Out | Compound melts before dissolving or separates as a liquid phase. | 1. Use a solvent with a BP below the compound's MP (e.g., use DCM/Hexane).2. Increase the ratio of the "Good Solvent".3. Seed the solution with a pure crystal at the cloud point. |

| No Crystallization | Supersaturation is too stable. | 1. Scratch the inner wall of the flask with a glass rod.2. Add a seed crystal.3. Evaporate 20% of the solvent volume. |

| Hydrolysis (Smell of Acetic Acid) | Ester bond cleavage. | 1. Switch to non-protic solvents (Toluene, DCM).2. Ensure solvents are anhydrous.3. Reduce heating time.[1][4] |

| Colored Impurities | Oxidation products (common with furans). | Add Activated Carbon (1-2% wt/wt) during the dissolution step (Step 1), stir for 5 mins, then hot filter. |

Decision Logic Flowchart

Figure 1: Decision tree for selecting the optimal solvent system based on solubility and physical behavior.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).

-

Zanatta, N., et al. (2004).[6] "Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives." Tetrahedron Letters, 45(29), 5689-5691. Link (Describes purification of furan-3-carboxylic acid derivatives using Hexane/Ethyl Acetate).

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Guidance on physicochemical properties of carboxylic acids and esters).

- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

-

Sigma-Aldrich. (n.d.). "3-Furoic acid Safety Data Sheet." Link (Used for stability and hazard assessment of the core pharmacophore).

Sources

- 1. KR890001213B1 - Process for the preparation of aryoxyacetic acid derivatives - Google Patents [patents.google.com]

- 2. ijcrr.com [ijcrr.com]

- 3. Frontiers | Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation [frontiersin.org]

- 4. KR890001568B1 - A process for preparing aryloxyacetic acid derivatives - Google Patents [patents.google.com]

- 5. CN102964240A - Preparation method of high-purity glycolic acid crystals - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Removing unreacted furan-3-carboxylic acid from product mixture

Welcome to the Technical Support Center for challenges related to the purification of reaction mixtures containing furan-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on removing unreacted furan-3-carboxylic acid from your product mixture. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why is removing furan-3-carboxylic acid important for my downstream applications?

A1: Residual furan-3-carboxylic acid can interfere with subsequent reaction steps, alter the pharmacological profile of your target compound, and complicate analytical characterization, such as NMR and mass spectrometry. For drug development, regulatory standards require high purity of the final active pharmaceutical ingredient (API).

Q2: What are the key physicochemical properties of furan-3-carboxylic acid that I should be aware of for purification?

A2: Understanding the properties of furan-3-carboxylic acid is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄O₃ | |

| Molecular Weight | 112.08 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 120-122 °C | |

| pKa | ~3.9 (at 25 °C) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. |

Q3: What safety precautions should I take when handling furan-3-carboxylic acid and the solvents used for its removal?

A3: Furan-3-carboxylic acid can cause skin and eye irritation.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Refer to the Safety Data Sheet (SDS) for detailed safety information.[2] Solvents used in purification processes may be flammable or toxic, so ensure you are familiar with their specific hazards.

Troubleshooting Guides

The optimal strategy for removing unreacted furan-3-carboxylic acid is highly dependent on the nature of your desired product. Below are detailed troubleshooting guides for three common scenarios.

Scenario 1: Your Product is a Neutral Compound (e.g., an Ester)

This is the most straightforward separation, as the acidic nature of the unreacted starting material can be exploited.

Recommended Technique: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels.[3]

Underlying Principle: Furan-3-carboxylic acid, with a pKa of approximately 3.9, will be deprotonated by a weak base, such as sodium bicarbonate, to form its water-soluble carboxylate salt.[4] Your neutral ester product will remain in the organic layer.

-

Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

-

Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution.[5] Close the stopcock and shake gently, venting frequently.

-

Separation: Allow the layers to separate. The top layer will typically be the organic phase (depending on the solvent density), containing your neutral product, and the bottom aqueous layer will contain the sodium salt of furan-3-carboxylic acid.[3]

-

Draining: Drain the lower aqueous layer.

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

-

Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain your purified neutral product.

-

Emulsion Formation: If an emulsion (a stable mixture of the two layers) forms, try adding more brine or allowing the mixture to stand for an extended period.

-

Product Precipitation: If your product is not very soluble in the organic solvent, it may precipitate at the interface. In this case, add more of the organic solvent to redissolve it.

Scenario 2: Your Product is a Basic Compound (e.g., an Amide with a Basic Moiety)

In this case, both your starting material (acidic) and your product (basic) can be ionized. A multi-step extraction is required.

Recommended Technique: Sequential Acid-Base Extraction

This method involves a series of extractions at different pH values to separate the acidic, basic, and any neutral components.